REACTION_CXSMILES
|
Cl.C([O:4][C:5](=[O:19])[CH2:6][C:7]1[C:8]([NH2:18])=[N:9][NH:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C.[OH-].[Na+].O>CCO>[NH2:18][C:8]1[C:7]([CH2:6][C:5]([OH:19])=[O:4])=[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:10][N:9]=1 |f:0.1,2.3|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (10 ml)
|
Type
|
CUSTOM
|
Details
|
a solid precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC(=C1CC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |